3-(3-amino-4-methoxyphenyl)-2H-chromen-2-one
Description
Properties
IUPAC Name |
3-(3-amino-4-methoxyphenyl)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-19-15-7-6-10(9-13(15)17)12-8-11-4-2-3-5-14(11)20-16(12)18/h2-9H,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOCPCJBOVGRQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=CC=CC=C3OC2=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-amino-4-methoxyphenyl)-2H-chromen-2-one typically involves the condensation of 3-amino-4-methoxybenzaldehyde with a suitable chromen-2-one precursor under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-amino-4-methoxyphenyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chromen-2-one core can be reduced to form dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Dihydro derivatives of the chromen-2-one core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Anti-inflammatory Activity : Research indicates that 3-(3-amino-4-methoxyphenyl)-2H-chromen-2-one exhibits significant anti-inflammatory properties. It has been studied for its potential to inhibit pro-inflammatory cytokines and enzymes, which are crucial in inflammatory processes.
- Anticancer Activity : The compound has shown promise as an anticancer agent. Studies have reported its efficacy against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and liver (HepG-2) cancer cells. The mechanism of action involves inducing apoptosis and inhibiting cell proliferation .
- Enzyme Inhibition : This compound has been investigated for its ability to inhibit specific enzymes, such as acetylcholinesterase, which is relevant in the treatment of Alzheimer's disease. Coumarin derivatives have been synthesized to enhance this activity .
2. Biological Applications
- Antimicrobial Properties : The compound displays antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents. Its effectiveness varies against different microbial strains, highlighting the need for further studies to optimize its use in clinical settings .
- Potential as a Receptor Modulator : Research suggests that this compound may interact with various receptors, potentially modulating their activity and leading to therapeutic benefits in conditions like anxiety or depression.
3. Industrial Applications
- Dyes and Pigments : Due to its chromophoric properties, this compound can be utilized in the development of dyes and pigments. Its structural characteristics allow for the creation of vibrant colors used in various industrial applications.
Case Studies
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. Mechanistic studies revealed that the compound induces oxidative stress leading to cell death .
Case Study 2: Anti-inflammatory Effects
In a model of acute inflammation induced by carrageenan, administration of the compound resulted in a marked reduction in paw edema compared to control groups. The study attributed this effect to the inhibition of cyclooxygenase enzymes and pro-inflammatory cytokines.
Comparative Data Table
Mechanism of Action
The mechanism of action of 3-(3-amino-4-methoxyphenyl)-2H-chromen-2-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Structural Features and Electronic Properties
Substituents on the coumarin core significantly alter electronic properties and reactivity. Key comparisons include:
Key Insight: The amino-methoxy combination in the target compound balances electron donation and hydrogen-bonding capacity, distinguishing it from halogenated or multi-methoxy derivatives.
Biological Activity
3-(3-amino-4-methoxyphenyl)-2H-chromen-2-one, a compound belonging to the coumarin family, has garnered significant attention in recent years due to its diverse biological activities. This article explores the compound's pharmacological potential, focusing on its anti-inflammatory, anticancer, and enzyme inhibitory properties.
Chemical Structure and Properties
The compound features a chromen-2-one backbone with an amino group and a methoxy substituent on the phenyl ring. Its structure contributes to its interaction with various biological targets, enhancing its therapeutic potential.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby modulating their activity. For example, it has been investigated for its potential as an inhibitor of monoamine oxidase (MAO) and acetylcholinesterase (AChE) .
- Receptor Modulation : It interacts with various receptors, influencing signaling pathways related to inflammation and cancer progression .
1. Anti-inflammatory Activity
Research indicates that this compound exhibits anti-inflammatory properties. Studies have shown that it can reduce the production of pro-inflammatory cytokines and inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases .
2. Anticancer Activity
The anticancer potential of this compound has been explored in several studies:
- Cell Line Studies : In vitro studies demonstrated that the compound effectively inhibits the proliferation of various cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancers. The mechanism involves inducing apoptosis and cell cycle arrest .
- Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that modifications to the chromenone structure can enhance anticancer activity. For instance, substituents at specific positions on the phenyl ring significantly affect potency against multidrug-resistant (MDR) cancer cells .
3. Enzyme Inhibition
The compound has shown promise as an inhibitor of key enzymes:
- MAO Inhibition : It has been reported to exhibit significant inhibitory activity against MAO-A and MAO-B, with IC50 values in the micromolar range. This suggests its potential use in treating neurodegenerative diseases .
- AChE Inhibition : The compound also demonstrates AChE inhibitory activity, which is crucial for managing Alzheimer's disease symptoms .
Case Studies and Research Findings
Q & A
Q. What are the established synthetic routes for 3-(3-amino-4-methoxyphenyl)-2H-chromen-2-one and its derivatives?
Methodological Answer: The synthesis typically involves multi-step reactions starting with substituted phenols or coumarin precursors. For example:
- Conventional synthesis : A Pechmann condensation of resorcinol derivatives with β-keto esters in acidic conditions (e.g., H₂SO₄ or POCl₃) forms the chromenone core. Subsequent functionalization (e.g., nitration, reduction, or methoxylation) introduces the 3-amino-4-methoxyphenyl group .
- Microwave-assisted synthesis : Reduces reaction time and improves yield. For instance, eco-friendly catalysts like montmorillonite K10 clay under microwave irradiation (100–150 W, 80–120°C) have been used to synthesize analogous chromen-2-one derivatives .
- Key intermediates : Bromoacetyl coumarins (e.g., 3-(bromoacetyl)-2H-chromen-2-one) can react with amines or thiosemicarbazides to introduce heterocyclic moieties .
Q. How is structural characterization performed for chromen-2-one derivatives?
Methodological Answer:
- X-ray crystallography : Resolves bond lengths, angles, and non-covalent interactions (e.g., C–H···O, π–π stacking). For example, SHELX programs are widely used for refinement, particularly for high-resolution or twinned data .
- Spectroscopy :
- HPLC/MS : Validates purity and molecular weight, especially for nitro- or halogen-substituted derivatives .
Q. What in vitro assays are used for preliminary biological evaluation?
Methodological Answer:
- Antimicrobial screening : Agar diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Derivatives with electron-withdrawing groups (e.g., NO₂, Cl) often show enhanced activity .
- Enzyme inhibition : Fluorometric assays for acetylcholinesterase (AChE) or α-glucosidase inhibition. IC₅₀ values are compared to standard inhibitors (e.g., galantamine for AChE) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values, with methoxy and amino groups influencing selectivity .
Advanced Research Questions
Q. How can structural discrepancies between crystallographic data and computational models be resolved?
Methodological Answer:
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O vs. π–π stacking) to validate crystallographic packing .
- DFT calculations : Compare optimized geometries (B3LYP/6-31G* level) with experimental bond lengths/angles. Discrepancies >0.05 Å may indicate crystal lattice strain or solvent effects .
- Twinned data refinement : Use SHELXL for high-Rmerge datasets, applying TWIN and BASF commands to model overlapping reflections .
Q. What strategies optimize the structure-activity relationship (SAR) for enhanced bioactivity?
Methodological Answer:
- Substituent variation : Introduce electron-donating (e.g., –OCH₃, –NH₂) or withdrawing (e.g., –NO₂, –Cl) groups at the 3-, 4-, or 7-positions. For example:
- Heterocyclic hybridisation : Fuse thiazole or pyrazole rings to the chromenone core (e.g., via Hantzsch reactions) to modulate steric and electronic profiles .
Q. How can eco-friendly synthesis protocols be developed for chromen-2-one derivatives?
Methodological Answer:
- Solvent selection : Replace DMF or DCM with ethanol/water mixtures to reduce toxicity .
- Catalyst optimization : Use recyclable catalysts (e.g., ZnO nanoparticles) or biodegradable acids (e.g., citric acid) for condensation steps .
- Energy efficiency : Microwave irradiation (120°C, 20–30 min) reduces energy consumption by 60% compared to conventional reflux (6–8 hr) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
